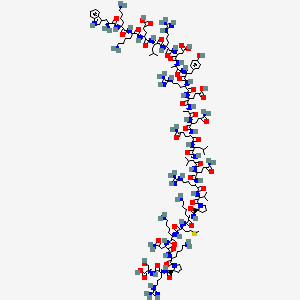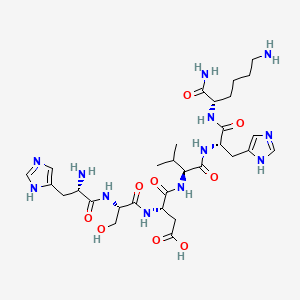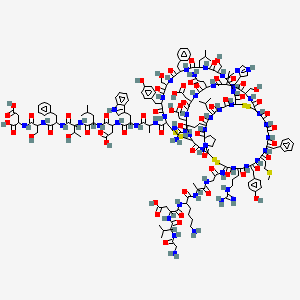
186319-68-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 186319-68-6 is known as β-Amyloid (1-20). This synthetic peptide consists of the first 20 amino acids of the beta amyloid protein. It is primarily used in research settings to study the properties and effects of beta amyloid proteins, which are significant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-20) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection and coupling until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of β-Amyloid (1-20) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
β-Amyloid (1-20) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .
Wissenschaftliche Forschungsanwendungen
β-Amyloid (1-20) is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactivity of amyloid peptides.
Biology: Investigating the role of amyloid peptides in cellular processes and their interactions with other biomolecules.
Medicine: Researching the involvement of amyloid peptides in neurodegenerative diseases like Alzheimer’s disease and developing potential therapeutic strategies.
Industry: Used in the development of diagnostic tools and assays for detecting amyloid-related pathologies.
Wirkmechanismus
The mechanism of action of β-Amyloid (1-20) involves its interaction with cellular membranes and proteins. It can aggregate to form oligomers and fibrils, which are toxic to neurons. These aggregates disrupt cellular functions by interfering with membrane integrity, ion homeostasis, and signaling pathways. The peptide’s effects are mediated through interactions with receptors and enzymes involved in amyloid processing and clearance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Amyloid (1-37): Consists of the first 37 amino acids of the beta amyloid protein.
β-Amyloid (1-40): A longer peptide that includes the first 40 amino acids.
β-Amyloid (1-42): Includes the first 42 amino acids and is more prone to aggregation than shorter forms.
Uniqueness
β-Amyloid (1-20) is unique due to its shorter length, which makes it easier to study specific interactions and properties without the complexity of longer peptides. Its shorter sequence allows for detailed analysis of the initial stages of amyloid aggregation and its effects on cellular functions .
Eigenschaften
CAS-Nummer |
186319-68-6 |
|---|---|
Molekularformel |
C₁₁₃H₁₅₇N₃₁O₃₂ |
Molekulargewicht |
2461.70 |
Sequenz |
One Letter Code: DAEFRHDSGYEVHHQKLVFF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)


![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)






